

"Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate chemical properties"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate*

Cat. No.: *B1397214*

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate**: Properties, Synthesis, and Applications

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biomolecules, including the amino acid histidine and a vast array of pharmaceuticals.^[1] Its electron-rich nature and ability to participate in various noncovalent interactions make it a privileged scaffold for drug design.^[1] **Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate** is a highly functionalized imidazole derivative that serves as a versatile building block for the synthesis of complex molecular architectures. The strategic placement of a bromine atom, a methyl group, and an ethyl carboxylate moiety provides multiple handles for chemical modification, making it an invaluable intermediate for researchers in drug discovery and materials science. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing field-proven insights for scientific professionals.

Part 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical entity is paramount for its effective utilization in research and development. This section details the key physical, chemical, and spectroscopic characteristics of **Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate**.

Core Chemical Properties

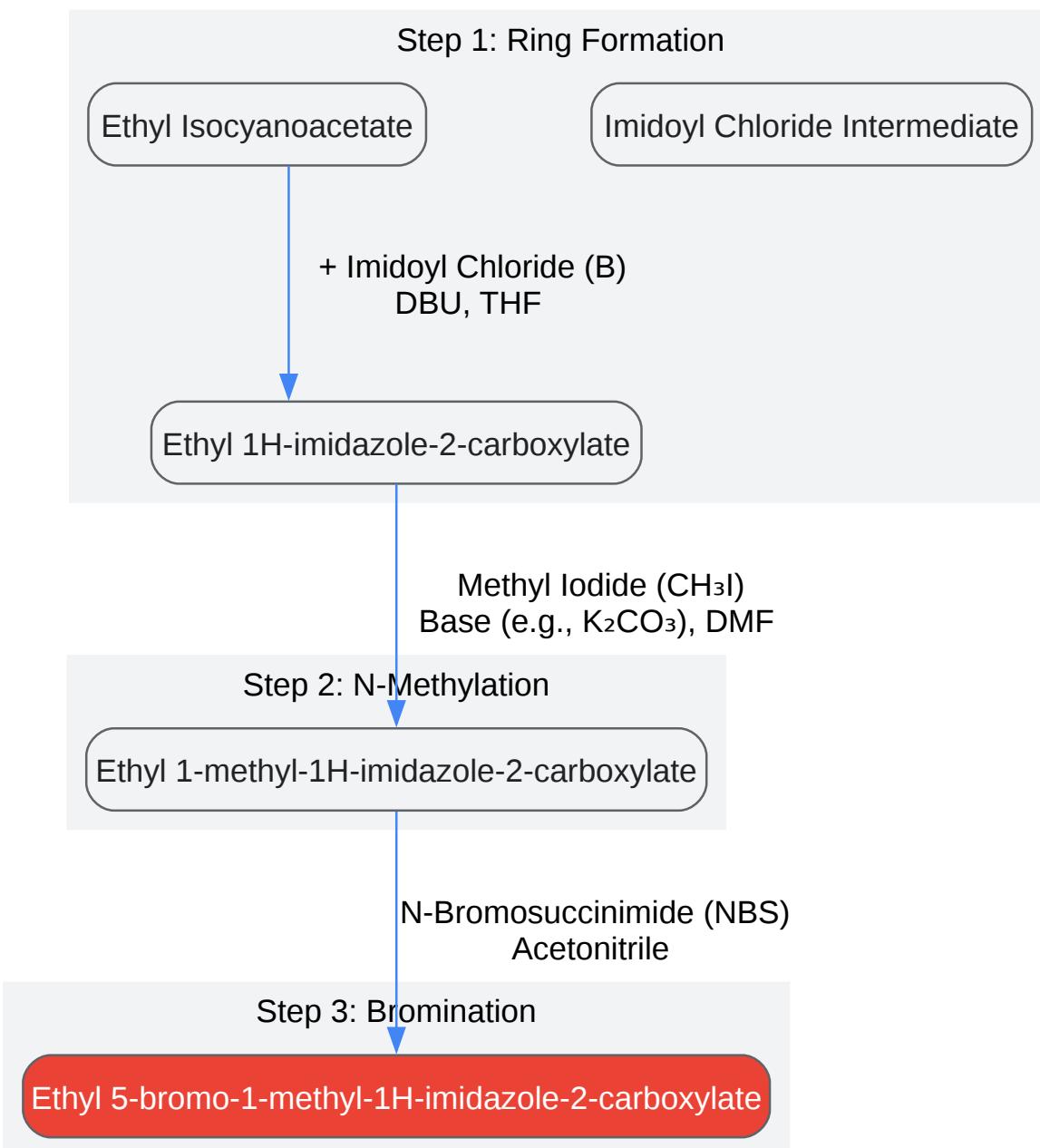
The essential identifiers and computed physical properties are summarized below, providing a quick reference for laboratory use.[\[2\]](#)[\[3\]](#)

Property	Value	Source
IUPAC Name	ethyl 5-bromo-1-methylimidazole-2-carboxylate	PubChem [2]
CAS Number	865798-15-8	ChemUniverse [3]
Molecular Formula	C ₇ H ₉ BrN ₂ O ₂	PubChem [2]
Molecular Weight	233.06 g/mol	PubChem [2]
Appearance	Typically a white to off-white solid	General knowledge
XLogP3	1.6	PubChem [2]
Hydrogen Bond Donor Count	0	PubChem [2]
Hydrogen Bond Acceptor Count	3	PubChem [2]
Rotatable Bond Count	2	PubChem [2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the compound. While a dedicated public spectrum for this specific molecule is not readily available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different proton environments.
 - A singlet for the imidazole ring proton (C4-H) around δ 7.5-7.8 ppm.
 - A singlet for the N-methyl protons (N-CH₃) around δ 3.8-4.1 ppm.


- A quartet for the ethyl ester methylene protons (-OCH₂CH₃) around δ 4.2-4.5 ppm.
- A triplet for the ethyl ester methyl protons (-OCH₂CH₃) around δ 1.2-1.5 ppm.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would complement the proton data.
 - The carbonyl carbon (C=O) of the ester would appear significantly downfield, around δ 160-165 ppm.
 - The imidazole ring carbons would resonate in the aromatic region (δ 115-145 ppm), with the C-Br carbon (C5) being influenced by the halogen.
 - The N-methyl carbon (N-CH₃) would be found around δ 35-40 ppm.
 - The ethyl ester carbons (-OCH₂CH₃) would appear around δ 60-65 ppm and δ 14-16 ppm.
- Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would reveal the molecular ion peak. A characteristic isotopic pattern would be observed for the molecular ion [M]⁺ and [M+2]⁺ peaks in an approximate 1:1 ratio, which is the definitive signature of a molecule containing one bromine atom.
- Infrared (IR) Spectroscopy: The IR spectrum would prominently feature:
 - A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester group.[4]
 - C-H stretching bands in the 2900-3100 cm⁻¹ region.
 - C=N and C=C stretching vibrations from the imidazole ring in the 1400-1600 cm⁻¹ region.

Part 2: Synthesis and Mechanistic Insights

The synthesis of functionalized imidazoles can be approached through various strategies, often involving multi-step sequences or convergent one-pot reactions.[7] A logical and efficient pathway to **Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate** is proposed below.

Proposed Synthetic Workflow

The synthesis begins with the construction of the core imidazole ester, followed by N-methylation and finally, regioselective bromination. This sequence is chosen to control the regiochemistry of the final product.

[Click to download full resolution via product page](#)

Caption: Proposed three-step synthesis of the target compound.

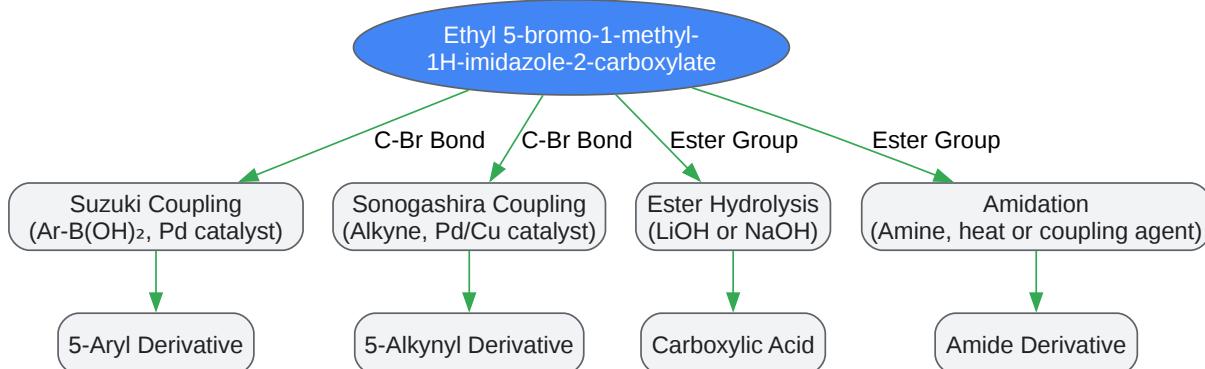
Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1H-imidazole-2-carboxylate This step is adapted from established cycloaddition methodologies for imidazole synthesis.^[8] The reaction involves the base-mediated cycloaddition of ethyl isocyanoacetate with a suitable imidoyl chloride. The choice of a non-nucleophilic base like DBU is critical to deprotonate the isocyanoacetate without competing in the addition reaction.

- To a solution of ethyl isocyanoacetate (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (Argon), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 eq) at -78 °C.
- Stir the mixture for 15 minutes to generate the corresponding anion.
- Slowly add a solution of the appropriate imidoyl chloride (1.0 eq) in dry THF.
- Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
- Upon completion, quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield Ethyl 1H-imidazole-2-carboxylate.

Step 2: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate N-alkylation of the imidazole ring is a standard transformation. A polar aprotic solvent like DMF is used to facilitate the S_n2 reaction.

- Dissolve Ethyl 1H-imidazole-2-carboxylate (1.0 eq) in dimethylformamide (DMF).
- Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution.
- Add methyl iodide (CH₃I) (1.2 eq) dropwise at room temperature.
- Stir the mixture at room temperature for 12-18 hours.


- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- The resulting crude product is often pure enough for the next step or can be purified by chromatography.

Step 3: Synthesis of **Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate** Regioselective bromination of the electron-rich imidazole ring is achieved using an electrophilic bromine source like N-Bromosuccinimide (NBS). The C5 position is typically the most activated site for electrophilic substitution in N1-substituted imidazoles.

- Dissolve Ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in acetonitrile.
- Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates full consumption of the starting material.
- Remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.
- Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to afford the final product.

Part 3: Chemical Reactivity and Synthetic Utility

Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is a trifunctional molecule, with each functional group offering distinct opportunities for synthetic elaboration. Its utility stems from the ability to selectively transform these sites.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for synthetic diversification.

Reactions at the C-Br Bond

The bromine atom at the C5 position is the most versatile handle for building molecular complexity. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups. This is a cornerstone strategy in modern drug discovery for exploring structure-activity relationships (SAR).^[8]

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

- In a reaction vessel, combine **Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate** (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq).
- Add a base, typically aqueous sodium carbonate (2 M solution, 2.0 eq), and a solvent system like a 3:1 mixture of dioxane and water.
- Degas the mixture by bubbling argon through it for 15-20 minutes.
- Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
- After cooling, dilute with water and extract with ethyl acetate.

- Wash the combined organic layers with brine, dry, and concentrate.
- Purify the residue by column chromatography to obtain the 5-aryl-substituted imidazole product.

Transformations of the Ester Group

The ethyl carboxylate at the C2 position is another key site for modification.

- Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) readily converts the ester to the corresponding carboxylic acid. This acid can then be used in amide coupling reactions or other transformations.[8]
- Amidation: Direct reaction with an amine, often at elevated temperatures or with the use of amide coupling reagents (e.g., HATU, EDC), yields the corresponding amide. This is a common strategy for introducing new pharmacophores.
- Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LAH).

Part 4: Applications in Drug Discovery

The imidazole scaffold is a frequent feature in successful therapeutic agents.[1][9] Derivatives of **Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate** are key intermediates in the synthesis of compounds targeting a range of diseases.

- Anticancer Agents: Many imidazole-based compounds exhibit potent anticancer activity.[10] The ability to introduce diverse substituents at the C5 position via cross-coupling allows for the rapid generation of libraries of compounds for screening against cancer cell lines and specific protein targets like kinases or sirtuins.[10]
- Antiviral Agents: Substituted imidazoles have been investigated as inhibitors of viral enzymes. For instance, 1,5-diaryl imidazoles have been designed as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75.[8] This building block is an ideal starting point for such scaffolds.

- Antibacterial and Antifungal Agents: The nitroimidazole class of drugs (e.g., metronidazole) highlights the importance of this heterocycle in fighting infectious diseases.[7][9] While this specific compound is not a nitroimidazole, its core structure is amenable to derivatization to explore new antibacterial and antifungal chemical space.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate**. While a specific safety data sheet (SDS) is not provided, general guidelines for related halogenated heterocyclic compounds apply.[11][12]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust or vapor. Use only in a well-ventilated area, preferably in a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
- Hazard Statements (Anticipated): Based on similar structures, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | C7H9BrN2O2 | CID 58861475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. researchgate.net [researchgate.net]
- 5. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR [m.chemicalbook.com]
- 6. 5-BROMO-1-METHYL-1H-IMIDAZOLE(1003-21-0) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. aboundchem.com [aboundchem.com]
- To cite this document: BenchChem. ["Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate chemical properties"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1397214#ethyl-5-bromo-1-methyl-1h-imidazole-2-carboxylate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com